2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole
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Overview
Description
2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a phenylethenyl group substituted with two chlorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves the reaction of 2,6-dichlorobenzaldehyde with 2-aminothiophenol under acidic conditions to form the benzothiazole ring. The reaction proceeds through a cyclization mechanism, where the aldehyde group reacts with the amine group to form the heterocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atoms in the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid, known for its anti-inflammatory properties.
2-[(2,6-Dichlorophenyl)amino]benzaldehyde: A related compound with similar structural features.
Uniqueness
2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
90239-42-2 |
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Molecular Formula |
C21H13Cl2NS |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H13Cl2NS/c22-17-9-6-10-18(23)16(17)13-15(14-7-2-1-3-8-14)21-24-19-11-4-5-12-20(19)25-21/h1-13H |
InChI Key |
QZDIWNWMBXFYLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(C=CC=C2Cl)Cl)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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